molecular formula C7H4FNO B146964 3-Fluorophenyl isocyanate CAS No. 404-71-7

3-Fluorophenyl isocyanate

Cat. No.: B146964
CAS No.: 404-71-7
M. Wt: 137.11 g/mol
InChI Key: RIKWVZGZRYDACA-UHFFFAOYSA-N
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Description

3-Fluorophenyl isocyanate is an organic compound with the molecular formula C₇H₄FNO. It is a clear, colorless liquid that is used as a building block in chemical synthesis. The compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an isocyanate group. This unique structure imparts specific chemical properties and reactivity to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorophenyl isocyanate can be synthesized through various methods. One common approach involves the reaction of 3-fluoroaniline with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The reaction proceeds as follows:

3-Fluoroaniline+Phosgene3-Fluorophenyl isocyanate+Hydrogen chloride\text{3-Fluoroaniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 3-Fluoroaniline+Phosgene→3-Fluorophenyl isocyanate+Hydrogen chloride

Another method involves the use of triphosgene as a safer alternative to phosgene. The reaction conditions are similar, with the formation of this compound and hydrogen chloride as by-products .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems to handle the reagents safely. The process may include additional purification steps, such as distillation or recrystallization, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorophenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Fluorophenyl isocyanate is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of fluorinated compounds, which are important in medicinal chemistry and materials science.

    Biology: Employed in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. The fluorine atom can enhance the biological activity and metabolic stability of these compounds.

    Medicine: Used in the development of drugs, such as linezolid, an antibiotic.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

    2-Fluorophenyl isocyanate: Similar structure but with the fluorine atom in the ortho position.

    4-Fluorophenyl isocyanate: Similar structure but with the fluorine atom in the para position.

    3-Chlorophenyl isocyanate: Similar structure but with a chlorine atom instead of fluorine.

    3-Bromophenyl isocyanate: Similar structure but with a bromine atom instead of fluorine.

Uniqueness: 3-Fluorophenyl isocyanate is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and the properties of the resulting products. The presence of fluorine can enhance the compound’s stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts .

Properties

IUPAC Name

1-fluoro-3-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-6-2-1-3-7(4-6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKWVZGZRYDACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193403
Record name 3-Fluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404-71-7
Record name 3-Fluorophenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=404-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluorophenyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorophenyl isocyanate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQY8BHX3TB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-fluorophenyl isocyanate in the synthesis of linezolid and its analogues?

A1: this compound serves as a key starting material in the synthesis of linezolid, a clinically important oxazolidinone antibiotic, and its structural analogues. [, ] In the synthetic routes described, this compound reacts with (R)-epichlorohydrin or 2-chloromethyloxirane to form a carbamate intermediate. This intermediate undergoes further chemical transformations, ultimately leading to the formation of the desired oxazolidinone ring system. [, ]

Q2: How does the structure of 3-fluoro-4-(2-arylthiazol-4-yl)phenyl oxazolidinone derivatives, synthesized using this compound, relate to their antibacterial activity?

A2: Research indicates that introducing a 2-arylthiazol-4-yl moiety at the 4-position of the 3-fluorophenyl ring in oxazolidinone derivatives can enhance antibacterial activity. [] Specifically, compounds IXc and Xc, featuring specific substituents on the arylthiazol moiety, exhibited promising antibacterial activities. [] While the exact mechanism of action for these compounds requires further investigation, this structural modification likely influences their binding affinity to bacterial ribosomes, ultimately inhibiting protein synthesis. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the antibacterial potency of these compounds.

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